molecular formula C8H7NO3S B2886505 1,3-Benzothiazole-2-carboxylic acid hydrate CAS No. 1269062-26-1

1,3-Benzothiazole-2-carboxylic acid hydrate

Cat. No.: B2886505
CAS No.: 1269062-26-1
M. Wt: 197.21
InChI Key: PZVDFIOWLQMNSN-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2-carboxylic acid hydrate is a heterocyclic compound with the molecular formula C8H5NO2S·H2O. It is a derivative of benzothiazole, which is an aromatic compound containing both nitrogen and sulfur atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-2-carboxylic acid hydrate can be synthesized through various synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acid chlorides. The reaction typically proceeds under acidic conditions, leading to the formation of the benzothiazole ring . Another approach involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and hydrazide formation to produce various derivatives of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-2-carboxylic acid hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant applications in different fields due to their unique chemical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Benzothiazole-2-carboxylic acid hydrate include:

Uniqueness

This compound is unique due to its carboxylic acid group, which enhances its reactivity and allows for the formation of various derivatives through esterification, amidation, and other reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1,3-benzothiazole-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.H2O/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVDFIOWLQMNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-04-6
Record name 1,3-Benzothiazole-2-carboxylic acid hydrate
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